molecular formula C14H13ClFNO B2485251 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline CAS No. 416869-09-5

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline

Cat. No.: B2485251
CAS No.: 416869-09-5
M. Wt: 265.71
InChI Key: VFCGJWFRGCWNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Halogenation: The amine group is further halogenated to introduce chloro and fluoro substituents.

Industrial Production Methods

Industrial production methods often utilize catalytic processes to enhance the efficiency and yield of the desired product. Common catalysts include palladium and platinum, which facilitate the halogenation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity to these targets, leading to various biological effects. The methoxy group further modulates its activity by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoroaniline
  • 4-Chloro-2-(trifluoromethyl)aniline
  • 2-Fluoro-3-methoxyprop-2-enyl anilides

Uniqueness

3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-18-14-5-3-2-4-10(14)9-17-11-6-7-13(16)12(15)8-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCGJWFRGCWNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.